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Compound Name:
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An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-indazole-3-
carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-indazole-3-carbaldehyde is a heterocyclic aromatic compound that has
garnered significant interest within the scientific community, particularly in the field of medicinal
chemistry. As a derivative of indazole, a bicyclic structure composed of fused benzene and
pyrazole rings, it serves as a crucial building block and key intermediate in the synthesis of a
wide array of bioactive molecules.[1] The indazole scaffold is a well-recognized "bioisostere” of
indole, and its derivatives are known to be potent kinase inhibitors, making them valuable in the
development of targeted cancer therapies and other pharmaceuticals.[1]

The strategic placement of a chlorine atom at the 7-position and a reactive carbaldehyde group
at the 3-position provides a versatile molecular framework for further chemical modifications.
Understanding the fundamental physicochemical properties of this compound is paramount for
its effective utilization in synthetic chemistry, enabling researchers to optimize reaction
conditions, develop robust purification strategies, and ensure the reliable characterization of its
derivatives. This guide provides a comprehensive technical overview of the core properties,
spectroscopic profile, and handling of 7-Chloro-1H-indazole-3-carbaldehyde, grounded in
established scientific data.
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Section 1: Core Physicochemical and Molecular
Properties

The intrinsic properties of 7-Chloro-1H-indazole-3-carbaldehyde dictate its behavior in
chemical and biological systems. These foundational data points are essential for designing
synthetic routes and for preliminary computational studies.

Molecular Structure

The structure consists of a bicyclic indazole core with a chlorine substituent on the benzene
ring and an aldehyde functional group on the pyrazole ring.

Caption: Chemical structure of 7-Chloro-1H-indazole-3-carbaldehyde.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the compound.
Predicted values, derived from computational models, are noted where experimental data is

not available.
Property Value Source
IUPAC Name 7-Chloro-1H-indazole-3- 2]
carbaldehyde
CAS Number 885519-02-8 [2][3]
Molecular Formula CsHsCIN20 [2][3]
Molecular Weight 180.59 g/mol [3]
Appearance Crystalline solid General knowledge
Boiling Point 391.7 £ 22.0 °C (Predicted) [3]
Density 1.521 + 0.06 g/cm3 (Predicted) [3]

Soluble in organic solvents

B (DMSO, DMF); sparingly
Solubility ) ] Based on analogs
soluble in aqueous solutions.

[4]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1371879?utm_src=pdf-body
https://www.benchchem.com/product/b1371879?utm_src=pdf-body
https://www.pschemicals.com/index.php?p=product&CAS_nr=885519-02-8&id=810281
https://www.pschemicals.com/index.php?p=product&CAS_nr=885519-02-8&id=810281
https://m.chemicalbook.com/ProductChemicalPropertiesCB22596033_EN.htm
https://www.pschemicals.com/index.php?p=product&CAS_nr=885519-02-8&id=810281
https://m.chemicalbook.com/ProductChemicalPropertiesCB22596033_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB22596033_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB22596033_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB22596033_EN.htm
https://cdn.caymanchem.com/cdn/insert/31328.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Section 2: Spectroscopic Profile for Structural
Elucidation

Spectroscopic analysis is the cornerstone of structural verification in organic chemistry. The
combined data from NMR, IR, and Mass Spectrometry provide an unambiguous fingerprint of
the molecule. While direct spectral data for this specific compound is limited in public literature,
a reliable profile can be constructed based on data from structurally similar compounds, such
as 5-Chloro-1H-indazole-3-carboxaldehyde.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Spectra are typically recorded in deuterated solvents like DMSO-ds.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aldehyde, the N-H proton, and the three aromatic protons. The chemical shifts (d) are
highly diagnostic.
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] Expected Chemical o
Proton Assignment . Multiplicity
Shift (6, ppm)

Notes

NH >13.0 Broad Singlet (br s)

The acidic proton on
the indazole nitrogen
is typically downfield
and may exchange
with D20.[5]

CHO ~10.2 Singlet (s)

The aldehyde proton
is highly deshielded
and appears as a

characteristic singlet.

[5]

Aromatic CH (H4, H5,

75-8.2 Multiplets (m
He) plets (m)

The three protons on
the chlorinated
benzene ring will
exhibit splitting
patterns (doublets,
triplets) based on their
coupling with each

other.

e 13C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing

signals for all eight carbon atoms in the molecule.
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Carbon Assignment

Expected Chemical Shift
(3, ppm)

Notes

The carbonyl carbon is the

C=0 (Aldehyde) ~ 187 ] ]
most downfield signal.[5]
_ The carbon atom directly
Aromatic C-CI ~115-120 )
bonded to chlorine.
Signals corresponding to the
Aromatic C-H ~113-130 protonated aromatic carbons.
[5]
Bridgehead carbons and the
Aromatic Quaternary C ~ 140 - 145 C3 carbon attached to the

aldehyde.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational

frequencies.
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Expected
Functional Group Wavenumber Intensity Notes
(cm™)

Characteristic of the
N-H Stretch 3200 - 3300 Medium, Broad N-H bond in the

indazole ring.[5]

C-H Stretch

_ 3000 - 3100 Medium
(Aromatic)
A very strong and
C=0 Stretch sharp peak, indicative
1650 - 1670 Strong )
(Aldehyde) of the conjugated
aldehyde carbonyl.[5]
Multiple bands
C=C Stretch ) corresponding to the
_ 1450 - 1600 Medium-Strong o
(Aromatic) vibrations of the

aromatic rings.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the compound, confirming its elemental
composition.

o Low-Resolution MS (LRMS): The mass spectrum will show a characteristic isotopic pattern
for the molecular ion [M]* due to the presence of chlorine (3*Cl and 3’Cl). Expect to see two
peaks at m/z 180 and 182 in an approximate 3:1 ratio of intensity.

e High-Resolution MS (HRMS): This technique provides the highly accurate mass, which can
be used to confirm the molecular formula.

o Calculated Exact Mass for CsHs3>CIN20 [M-H]~: 179.0012.[5]

Section 3: Synthesis, Reactivity, and Stability

A deep understanding of the synthesis and chemical behavior of 7-Chloro-1H-indazole-3-
carbaldehyde is essential for its application as a synthetic intermediate.
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Synthetic Pathway: Nitrosation of Indoles

A robust and common method for preparing 1H-indazole-3-carboxaldehydes is through the
nitrosation of the corresponding indole precursor, in this case, 7-chloroindole.[1][5] This
reaction involves the treatment of the indole with an acidic solution of a nitrite salt (e.g., sodium
nitrite). The mechanism proceeds through an electrophilic attack on the electron-rich indole
ring, followed by a ring-opening and subsequent ring-closure cascade to form the indazole
product. This method is advantageous due to its mild conditions and applicability to a range of
substituted indoles.[1]

Caption: General workflow for the synthesis of 7-Chloro-1H-indazole-3-carbaldehyde.

Chemical Reactivity and Stability

o Reactivity: The molecule's reactivity is dominated by the aldehyde group, which is
susceptible to nucleophilic attack, oxidation to a carboxylic acid (a common subsequent step
in drug synthesis), and reduction to a primary alcohol. The N-H of the indazole ring can be
readily alkylated or acylated to introduce further diversity.

 Stability: The compound is stable under standard laboratory and recommended storage
conditions.[6]

» Incompatibilities: It should be kept away from strong oxidizing agents, which can react with
the aldehyde group.[6] Avoid exposure to excessive heat, flames, and sparks.[6]

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical
reagent. The information below is a summary derived from typical Safety Data Sheets (SDS)
for similar compounds.

e Hazard Identification:
o Causes skin irritation (H315).[7]
o Causes serious eye irritation (H319).[7]

o May cause respiratory irritation (H335).[7]
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e Handling Precautions:

o

Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

[¢]

Avoid breathing dust, fumes, or vapors.[7]

[¢]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.[6][7]

[¢]

Wash hands thoroughly after handling.[6]
o Storage Conditions:
o Store in a cool, dry, and well-ventilated area.[6]
o Keep the container tightly closed when not in use.[6][7]

o Store away from incompatible materials such as strong oxidizing agents and sources of
ignition.[6][7]

Section 5: Experimental Protocols

The following generalized protocols are provided as a guide for researchers. Specific quantities
and conditions should be optimized based on the scale of the reaction and available laboratory
equipment.

Protocol: Synthesis via Nitrosation of 7-Chloroindole

Causality: This protocol is based on the established method of converting indoles to indazole-3-
carboxaldehydes.[5][8] The slow, controlled addition of the indole to the pre-formed nitrosating
agent at low temperature is critical to minimize side reactions and improve the yield of the
desired product.

e Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer
and cooled to 0°C in an ice bath, dissolve sodium nitrite (NaNOz2) in a mixture of deionized
water and DMF.
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 Acidification: Slowly add 2N hydrochloric acid (HCI) dropwise to the cooled solution while
maintaining the temperature at 0°C. Stir for 10-15 minutes.

 Indole Addition: In a separate flask, dissolve 7-chloroindole in DMF. Using a syringe pump for
controlled delivery, add the 7-chloroindole solution to the nitrosating mixture dropwise over a
period of 1-2 hours. Maintaining a slow addition rate at 0°C is crucial.

o Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

o Work-up and Extraction: Quench the reaction by pouring the mixture into water. Extract the
agueous mixture multiple times with an organic solvent such as ethyl acetate.

e Washing: Combine the organic layers and wash sequentially with water and brine to remove
residual DMF and inorganic salts.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude solid by column chromatography on silica gel to obtain
the pure 7-Chloro-1H-indazole-3-carbaldehyde.

Protocol: Acquiring *H NMR Spectrum

Causality: This protocol ensures a high-quality, reproducible NMR spectrum for structural
confirmation. The use of a deuterated solvent is necessary to avoid large solvent signals in the
spectrum, and a known internal standard (TMS) provides a universal reference point for
chemical shifts.

o Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 7-Chloro-1H-
indazole-3-carbaldehyde.

» Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
DMSO-de) in a clean, dry NMR tube. Ensure the solid is fully dissolved, using gentle
vortexing if necessary.
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e Instrumentation: Place the NMR tube in the spectrometer.
o Data Acquisition:
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a standard *H NMR spectrum. A sufficient number of scans should be averaged to
achieve a good signal-to-noise ratio.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the spectrum to obtain a flat baseline.

o Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-ds
at 0 2.50 ppm).

o Integrate the signals to determine the relative ratios of the protons.

o Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to
confirm the structure.

Caption: Logical workflow for the analytical characterization of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1371879#physicochemical-properties-of-7-chloro-1h-
indazole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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